4-Phenyl-4,9-dihydro-3H-beta-carboline

Description

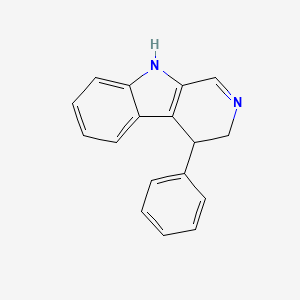

Structure

2D Structure

3D Structure

Properties

CAS No. |

203394-24-5 |

|---|---|

Molecular Formula |

C17H14N2 |

Molecular Weight |

246.31 g/mol |

IUPAC Name |

4-phenyl-4,9-dihydro-3H-pyrido[3,4-b]indole |

InChI |

InChI=1S/C17H14N2/c1-2-6-12(7-3-1)14-10-18-11-16-17(14)13-8-4-5-9-15(13)19-16/h1-9,11,14,19H,10H2 |

InChI Key |

BWYMDVGOFWJYSR-UHFFFAOYSA-N |

Canonical SMILES |

C1C(C2=C(C=N1)NC3=CC=CC=C32)C4=CC=CC=C4 |

Origin of Product |

United States |

Synthetic Methodologies for 4 Phenyl 4,9 Dihydro 3h Beta Carboline and Analogues

Classical Approaches for Dihydro-β-Carboline Synthesis

The foundational methods for constructing the dihydro-β-carboline skeleton have long been dominated by venerable name reactions that facilitate the crucial ring-closing step. These classical approaches, while sometimes requiring harsh conditions, remain cornerstones of heterocyclic synthesis.

Modified Pictet-Spengler Reactions for 4,9-Dihydro-β-Carboline Formation

The Pictet-Spengler reaction, first reported in 1911, is a powerful and direct method for synthesizing tetrahydro-β-carbolines (THBCs) through the condensation of a β-arylethylamine with an aldehyde or ketone, followed by an acid-catalyzed ring closure. mdpi.comwikipedia.org This reaction is considered a special case of the Mannich reaction. wikipedia.org The driving force is the formation of an electrophilic iminium ion, which then undergoes intramolecular electrophilic attack on the electron-rich indole (B1671886) nucleus. wikipedia.org

Over the years, numerous modifications have expanded the scope and utility of the Pictet-Spengler reaction for the synthesis of dihydro-β-carbolines. mdpi.comnih.govnih.gov These modifications often focus on the nature of the starting materials and the reaction conditions. For instance, using tryptophan methyl esters with reagents like methyl propynoate (B1239298) or dimethyl butynedioate, followed by cyclization with trifluoroacetic acid, yields diastereomeric mixtures of tetrahydro-β-carbolines. rsc.org Another variation employs perhydro-1,3-heterocycles as synthetic equivalents of carbonyl compounds, leading to a diastereoselective synthesis of 1,2,3-trisubstituted-1,2,3,4-tetrahydro-β-carbolines. capes.gov.brnih.gov

The synthesis of 4-phenyl substituted β-carbolines can be achieved by utilizing β-phenyltryptamine in a Pictet-Spengler type reaction. For example, the reaction of β-phenyltryptophan with acetaldehyde (B116499) in the presence of potassium dichromate can yield 4-phenylharman. researchgate.net The key intermediates, such as 4-(2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indol-1-yl)benzaldehyde, can be synthesized by condensing tryptamine (B22526) and terephthaldehyde via the Pictet-Spengler method. nih.gov

| Starting Materials | Reagents | Product | Reference |

| Tryptophan methyl esters, methyl propynoate | Trifluoroacetic acid | Tetrahydro-β-carbolines (diastereomeric mixture) | rsc.org |

| Tryptamine, perhydro-1,3-heterocycles | Acid catalyst | 1,2,3-trisubstituted-1,2,3,4-tetrahydro-β-carbolines | capes.gov.brnih.gov |

| β-Phenyltryptophan, acetaldehyde | Potassium dichromate | 4-Phenylharman | researchgate.net |

| Tryptamine, terephthaldehyde | - | 4-(2,3,4,9-Tetrahydro-1H-pyrido[3,4-b]indol-1-yl)benzaldehyde | nih.gov |

Bischler-Napieralski Cyclizations and Variants for Dihydro-β-Carbolines

The Bischler-Napieralski reaction, discovered in 1893, is another cornerstone in the synthesis of isoquinoline (B145761) and β-carboline frameworks. wikipedia.orgbenthamdirect.com This reaction involves the intramolecular cyclization of β-arylethylamides or β-arylethylcarbamates using a dehydrating agent under acidic conditions. wikipedia.orgresearchgate.net Commonly used reagents include phosphoryl chloride (POCl3), phosphorus pentoxide (P2O5), and trifluoromethanesulfonic anhydride (B1165640) (Tf2O). wikipedia.orgorganic-chemistry.orgnih.gov

The mechanism is believed to proceed through the formation of a highly electrophilic nitrilium ion intermediate, which then undergoes intramolecular electrophilic aromatic substitution to form the dihydro-β-carboline ring. wikipedia.orgorganic-chemistry.org While traditionally used for dihydroisoquinoline synthesis, the Bischler-Napieralski reaction has been successfully adapted for the preparation of dihydro-β-carbolines. slideshare.netnih.gov For example, 4-phenyl-3,4-dihydro-β-carboline can be synthesized from β-phenyltryptamine using this method. researchgate.net

Modern variations of the Bischler-Napieralski reaction have focused on milder reaction conditions and broader substrate scope. A notable modification employs Tf2O in the presence of 2-chloropyridine, allowing for the cyclodehydration of amides at low temperatures with short reaction times. nih.gov This method has proven effective for the synthesis of various isoquinolines and β-carbolines, including those with sensitive functional groups. nih.gov One-pot syntheses of 1-substituted tetrahydro-β-carbolines have also been developed using ketene (B1206846) S,S-acetals and tryptamine with InCl3 and TFA as co-catalysts in a Bischler-Napieralski type cyclization. ias.ac.in

| Reagent | Conditions | Product Type | Reference |

| POCl3, P2O5 | Refluxing acidic conditions | 3,4-Dihydroisoquinolines | organic-chemistry.org |

| Tf2O, 2-chloropyridine | Low temperature | Isoquinolines and β-carbolines | nih.gov |

| InCl3, TFA | - | 1-Substituted tetrahydro-β-carbolines | ias.ac.in |

| POCl3 | - | 4-Phenyl-3,4-dihydro-β-carboline | researchgate.net |

Reductive Cyclization Strategies

Reductive cyclization offers an alternative pathway to dihydro-β-carbolines. These strategies often involve the formation of a key intermediate that, upon reduction, undergoes spontaneous or induced cyclization. A common approach involves the reaction of indole with aryl- or hetarylnitroolefins to form β-aryl- or β-hetarylnitroethylindoles. researchgate.net Subsequent reduction of the nitro group to an amine provides the corresponding tryptamine, which can then be cyclized to the desired 3,4-dihydro- or 1,2,3,4-tetrahydro-β-carboline. researchgate.net

Another strategy involves the use of 2-indolylmethyl azides and propargylic alcohols. nih.gov An acid-catalyzed dehydrative annulation reaction proceeds through a cascade of a Friedel-Crafts-type alkylation followed by an intramolecular "Click" reaction to furnish tetrahydro-β-carbolines. nih.gov

More recently, electrochemical methods in deep eutectic solvents have been explored as a green and efficient approach for the synthesis of tetrahydro-β-carboline derivatives. acs.org This method can reduce reaction times and eliminate the need for hazardous catalysts. acs.org Additionally, macrocyclization strategies involving intramolecular imine formation and subsequent trapping via a Pictet-Spengler type reaction have been employed for the synthesis of complex cyclic peptides containing the β-carboline motif. nih.gov

Advanced Synthetic Strategies for 4-Phenyl Substitution and Dihydrogenation

To address the challenges of stereocontrol and to introduce diverse substituents with high efficiency, advanced synthetic strategies have been developed. These methods often rely on catalysis to achieve high levels of selectivity and to enable the use of a broader range of starting materials.

Stereoselective and Enantioselective Synthesis of 4-Phenyl-4,9-dihydro-3H-beta-carboline

The synthesis of specific stereoisomers of this compound is of significant interest due to the often distinct biological activities of different enantiomers. Asymmetric Pictet-Spengler reactions have emerged as a powerful tool for this purpose. nih.gov Chiral phosphoric acids have been used as catalysts in asymmetric 1,3-dipolar cycloadditions of 3,4-dihydro-β-carboline-2-oxide type nitrones to access chiral tetrahydro-β-carbolines. researchgate.net

Furthermore, diastereodirected synthesis provides another avenue for controlling stereochemistry. The synthesis of 1-aryl-4-phenyl-β-carbolines has been achieved with diastereoselectivity, highlighting the influence of existing stereocenters on the formation of new ones. scilit.com The development of methods to introduce a second stereogenic center into a tetrahydro-β-carboline with high cis- or trans-selectivity using modified Pictet-Spengler reactions has also been reported. google.com Synergistic catalytic systems, such as a combination of copper and iridium catalysts, have been used for the stereodivergent assembly of tetrahydro-γ-carbolines through a cascade reaction involving a stereodivergent allylation and a subsequent highly stereoselective iso-Pictet-Spengler cyclization. nih.gov

Palladium-Catalyzed Cross-Coupling Reactions for Aryl Substitution

Palladium-catalyzed cross-coupling reactions are indispensable tools in modern organic synthesis for the formation of carbon-carbon bonds. rsc.org These reactions are particularly valuable for introducing aryl substituents onto heterocyclic scaffolds. The Suzuki-Miyaura cross-coupling reaction, which couples an organoboron compound with an organohalide, is a widely used method. nih.gov This reaction can be employed to synthesize aryl-substituted β-carbolines. For example, the palladium-catalyzed cross-coupling of alkyl-substituted alkenylboron reagents with aryl halides is a versatile method to introduce a hydrophobic hydrocarbon chain. scispace.com

Other palladium-catalyzed reactions, such as the coupling of α-bromocarbonyl compounds with allylic alcohols, can generate acyclic aryl-substituted dicarbonyl compounds, which can be precursors to heterocyclic systems. nih.gov The development of efficient methods for the synthesis of α- and β-carbolines from fluoropyridines and 2-haloanilines has been reported, involving a sequence of directed ortho-lithiation, zincation, Negishi cross-coupling, and intramolecular nucleophilic aromatic substitution. chemrxiv.org

Visible-Light-Induced Transformations for β-Carboline Scaffolds

The application of visible light in organic synthesis has emerged as a powerful and sustainable strategy, providing an alternative to traditional thermal methods. nih.gov In the context of β-carboline synthesis, visible-light-induced transformations offer mild reaction conditions and unique reactivity. These methods often rely on photocatalysis, where a photocatalyst (PC) absorbs light and initiates the desired chemical transformation through processes like redox events or energy transfer. nih.govresearchgate.net

Recent advancements have seen the use of transition metal complexes as photocatalysts that can both harvest light and catalyze the reaction, participating directly in the bond-forming steps. nih.gov For instance, photoinduced halogen-atom transfer (XAT) has become a programmable method for generating carbon-centered radicals, which are key intermediates in the formation of complex molecules. rsc.org Ligated boryl radicals, generated under visible light, have been shown to be effective halogen abstractors, enabling C(sp³)–C(sp²) bond formation. rsc.org This approach could be hypothetically applied to construct the β-carboline scaffold by carefully designing precursors that can undergo intramolecular radical cyclization upon photo-initiation. While direct synthesis of this compound using this specific method is not detailed, the principles underpin a promising avenue for future synthetic designs in the β-carboline family. taylorfrancis.comnih.gov

Oxidative Amidation and Heterocyclization Routes

A significant strategy for synthesizing dihydro-β-carboline derivatives involves an oxidative amidation followed by a heterocyclization reaction. beilstein-journals.orgnih.gov This methodology provides a direct route to the core structure, often starting from readily available materials. beilstein-journals.org A notable example is the synthesis of 1-benzoyl dihydro-β-carboline derivatives, which are structurally analogous to the target compound. beilstein-journals.org

Optimization of Reaction Conditions and Yields

The efficiency and yield of synthetic routes to this compound and its analogues are highly dependent on the careful optimization of various reaction parameters.

Solvent Effects and Additive Optimization

The choice of solvent can profoundly influence reaction rates, yields, and even the product distribution. In the synthesis of β-carboline-related structures, a variety of solvents have been tested to find the optimal medium. For instance, in the oxidative coupling reactions used to form similar heterocyclic structures, solvents such as dichloromethane, methanol, acetonitrile, and benzene/acetone mixtures have been evaluated. scielo.br Acetonitrile has been reported to provide a good balance between substrate conversion and reaction selectivity. scielo.br In other multicomponent reactions for synthesizing heterocyclic compounds, ethanol (B145695) has been identified as the most effective solvent, leading to better yields and shorter reaction times compared to water, methanol, or solvent-free conditions. researchgate.net

Additives also play a critical role. In the oxidative amidation route to dihydro-β-carbolines, sodium iodide is used to facilitate the initial reaction between tryptamine and 2,2-dibromo-1-phenylethanone, while triethylamine (B128534) is added as a base. beilstein-journals.org Cumene hydroperoxide serves as an oxidant to drive the formation of the ketoamide intermediate. beilstein-journals.org

Table 1: Effect of Different Solvents on Heterocyclic Synthesis Yields This table is a representative example based on findings for similar heterocyclic syntheses.

| Entry | Solvent | Reaction Time | Yield (%) | Reference |

|---|---|---|---|---|

| 1 | Water | 5 h | 85 | researchgate.net |

| 2 | Methanol | 4.5 h | 88 | researchgate.net |

| 3 | Ethanol | 2 h | 96 | researchgate.net |

| 4 | Acetonitrile | 4 h | Optimized Balance | scielo.br |

Catalyst Selection and Loading

The catalyst is a cornerstone of many synthetic strategies for β-carbolines, influencing both the reaction's feasibility and its efficiency. Both acid and metal catalysts are commonly employed. In the synthesis of tetrahydro-β-carbolines via dehydrative annulation, various rare-earth metal triflates were screened, with Ytterbium(III) triflate (Yb(OTf)₃) proving to be the most efficient. nih.gov Brønsted acids like trifluoromethanesulfonic acid (TfOH) have also been used, though they can sometimes lead to different product selectivities. nih.gov

The amount of catalyst, or catalyst loading, is another critical parameter to optimize. A study on the synthesis of tetrahydro-β-carbolines found that a 10 mol% loading of Yb(OTf)₃ was optimal. nih.gov Lowering the loading to 5 mol% or increasing it to 20 mol% did not improve the yield or selectivity, highlighting the importance of precise catalyst concentration. nih.gov For hydrogenation reactions to produce saturated carboline rings, ruthenium on alumina (B75360) is a reported catalyst of choice. mdpi.com

Table 2: Optimization of Catalyst and Loading for Tetrahydro-β-carboline Synthesis This table is based on a model reaction for a related carboline synthesis.

| Entry | Catalyst | Loading (mol%) | Overall Yield (%) | Reference |

|---|---|---|---|---|

| 1 | Sc(OTf)₃ | 10 | 65 | nih.gov |

| 2 | In(OTf)₃ | 10 | 70 | nih.gov |

| 3 | Yb(OTf)₃ | 10 | 82 | nih.gov |

| 4 | Yb(OTf)₃ | 5 | <82 | nih.gov |

| 5 | Yb(OTf)₃ | 20 | <82 | nih.gov |

Temperature and Pressure Control in Hydrogenation/Dehydrogenation Steps

The synthesis of a dihydro-β-carboline from a fully aromatic β-carboline precursor requires a hydrogenation step, while the reverse transformation is a dehydrogenation. The control of temperature and pressure is paramount in these processes.

For hydrogenation reactions, conditions must be sufficient to facilitate the addition of hydrogen across the double bonds of the pyridine (B92270) ring without causing undesired side reactions. In the hydrogenation of N-alkyl-bis(carbazole)-based compounds, a related N-heterocyclic system, reactions were successfully carried out at 190 °C under a hydrogen pressure of 60–70 bar using a ruthenium on alumina catalyst. mdpi.com In another example involving naphthalene (B1677914) hydrogenation, the optimal temperature was found to be 300 °C at a pressure of 18 bar. mdpi.com Increasing the temperature beyond this optimum led to a decrease in hydrogenation, likely due to thermodynamic limitations. mdpi.com

Dehydrogenation reactions, conversely, often require higher temperatures to promote the release of hydrogen and restore aromaticity. For carbazole-based hydrogen storage materials, dehydrogenation temperatures were found to be greater than 200 °C, with experiments conducted at 240, 260, and 280 °C using a palladium on alumina catalyst. mdpi.com The rate of hydrogen release increased significantly with temperature. mdpi.com This careful control ensures the desired degree of saturation in the final β-carboline product.

Scalable Synthesis and Process Development

Transitioning a synthetic route from a laboratory-scale experiment to a larger, industrial-scale process presents numerous challenges. For β-carboline synthesis, scalability requires a methodology that is not only high-yielding but also cost-effective, safe, and procedurally simple.

A key consideration is the choice of reagents and catalysts. Expensive rare-earth metals or complex ligands may be suitable for small-scale synthesis but prohibitive for large-scale production. Therefore, routes that utilize inexpensive and readily available starting materials and catalysts are preferred. beilstein-journals.org The oxidative amidation and heterocyclization route, for example, uses relatively simple starting materials like tryptamine. beilstein-journals.org

Furthermore, reaction conditions must be amenable to scale-up. Reactions requiring extremely high temperatures or pressures, or those that are highly exothermic, necessitate specialized and costly equipment. One-pot procedures, which minimize intermediate workup and purification steps, are highly desirable for process development as they reduce solvent waste, time, and cost. nih.gov The development of a gram-scale synthesis of (S)-eleagnine, a related tetrahydro-β-carboline, demonstrates that these molecules can be produced in larger quantities when the synthetic route is carefully designed and optimized. nih.govmdpi.com The purification of the final product is another critical aspect; methods like crystallization are often preferred over chromatographic purification on a large scale due to lower cost and solvent consumption.

Advanced Structural Elucidation and Spectroscopic Analysis Techniques

High-Resolution Mass Spectrometry for Molecular Formula Determination and Fragmentation Pathway Analysis

High-Resolution Mass Spectrometry (HRMS) is indispensable for determining the precise elemental composition of 4-Phenyl-4,9-dihydro-3H-beta-carboline. The technique measures the mass-to-charge ratio (m/z) to a very high degree of accuracy, allowing for the calculation of a unique molecular formula. For this compound (C₁₇H₁₄N₂), the expected exact mass for the protonated molecule [M+H]⁺ would be calculated and compared against the experimental value, typically with a mass error of less than 5 ppm.

Analysis of the fragmentation pathways through techniques like tandem mass spectrometry (MS/MS) provides critical information about the molecule's structure. While a specific fragmentation pattern for this compound is not documented, fragmentation in related β-carboline structures often involves characteristic losses. Common fragmentation events could include the loss of the phenyl group, rearrangements within the indole (B1671886) or pyridine (B92270) rings, and retro-Diels-Alder (RDA) reactions in the dihydropyridine (B1217469) ring, which would help confirm the connectivity of the tricyclic core and the position of the phenyl substituent.

Multi-Dimensional Nuclear Magnetic Resonance Spectroscopy (e.g., COSY, HSQC, HMBC) for Definitive Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone for the definitive structural assignment of this compound in solution. A combination of one-dimensional (¹H, ¹³C) and two-dimensional NMR experiments is required for a complete and unambiguous assignment of all proton and carbon signals.

¹H NMR: This experiment provides information on the chemical environment, number, and connectivity of protons. Key expected signals would include distinct aromatic protons from the indole and phenyl moieties, signals for the diastereotopic methylene protons in the dihydropyridine ring, a methine proton at the C4 position bearing the phenyl group, and a characteristic signal for the indole N-H proton.

¹³C NMR: This spectrum reveals the number of unique carbon atoms and their chemical environments (e.g., sp², sp³).

COSY (Correlation Spectroscopy): This 2D experiment establishes proton-proton (¹H-¹H) coupling correlations, helping to identify adjacent protons within the spin systems of the indole ring, the dihydropyridine ring, and the phenyl group.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms, allowing for the unambiguous assignment of carbon signals based on their attached protons.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC is crucial for piecing together the molecular skeleton by identifying long-range (2-3 bond) correlations between protons and carbons. For instance, correlations from the proton at C4 to carbons in the phenyl ring and other carbons in the β-carboline core would confirm the substitution pattern.

The following table outlines the expected chemical shift regions for the different protons and carbons of this compound based on general knowledge of similar structures.

| Atom Type | Expected ¹H Chemical Shift (ppm) | Expected ¹³C Chemical Shift (ppm) | Key HMBC Correlations |

| Indole N-H | 8.0 - 11.0 | N/A | Correlations to C4a, C5a, C9a |

| Indole Aromatic C-H | 7.0 - 7.8 | 110 - 125 | Correlations to adjacent and quaternary carbons |

| Phenyl C-H | 7.2 - 7.6 | 125 - 130 | Correlations within the phenyl ring |

| C1-H₂ | ~4.0 - 4.5 | ~40 - 50 | COSY to C3-H₂; HMBC to C4a, C9a |

| C3-H₂ | ~2.8 - 3.2 | ~20 - 30 | COSY to C1-H₂; HMBC to C4, C4a |

| C4-H | ~5.0 - 5.5 | ~55 - 65 | HMBC to phenyl carbons, C3, C4a, C5a |

| Quaternary Carbons | N/A | 120 - 145 | Identified by lack of HSQC signal and HMBC correlations |

Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Identification and Conformational Insights

Vibrational spectroscopy techniques, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, are used to identify the functional groups present in the molecule.

FT-IR Spectroscopy: The FT-IR spectrum would be expected to show characteristic absorption bands. A sharp peak around 3300-3400 cm⁻¹ would correspond to the N-H stretching vibration of the indole ring. Aromatic C-H stretching vibrations would appear just above 3000 cm⁻¹. The region between 1450 and 1650 cm⁻¹ would contain complex bands corresponding to C=C stretching from the aromatic and imine-like portions of the molecule.

Raman Spectroscopy: Raman spectroscopy would provide complementary information, particularly for the non-polar bonds. The aromatic ring stretching vibrations would be prominent in the Raman spectrum.

| Functional Group | Vibrational Mode | Expected FT-IR Wavenumber (cm⁻¹) |

| Indole N-H | Stretch | 3300 - 3400 |

| Aromatic C-H | Stretch | 3000 - 3100 |

| Aliphatic C-H | Stretch | 2850 - 3000 |

| C=C / C=N | Stretch | 1450 - 1650 |

| C-N | Stretch | 1200 - 1350 |

| Aromatic C-H | Bending (Out-of-plane) | 700 - 900 |

Electronic Absorption and Emission Spectroscopy for Photophysical Property Characterization

The electronic spectroscopic properties reveal information about the interaction of the molecule with light, which is fundamental to understanding its potential applications in areas like fluorescence imaging.

The UV-Vis absorption spectrum of this compound, typically recorded in a solvent like dichloromethane or ethanol (B145695), would show characteristic absorption bands arising from π→π* electronic transitions within the conjugated system. Based on related dihydro-β-carboline structures like harmaline (B1672942), one would expect to see absorption maxima in two main regions. nist.gov A higher energy band would likely appear in the 250-270 nm range, with a lower energy, less intense band appearing around 330-380 nm. nist.govrsc.org The presence of the phenyl group at C4 would influence the precise position and intensity (molar extinction coefficient, ε) of these bands.

Dihydro-β-carbolines are known to be fluorescent, though generally less so than their fully aromatized β-carboline counterparts. acs.org Upon excitation at a wavelength corresponding to one of its absorption maxima, this compound would be expected to exhibit fluorescence emission at a longer wavelength (a positive Stokes shift). The emission maximum for related 1,3-diaryl-dihydro-β-carbolines has been observed in the 390-410 nm range. acs.org

The fluorescence quantum yield (Φf), which is the ratio of photons emitted to photons absorbed, is a critical measure of the efficiency of the fluorescence process. For dihydro-β-carbolines, this value is often modest. For example, some N-tosylated 1,3-diaryl-dihydro-β-carbolines have reported quantum yields as low as 1%. acs.org The quantum yield is determined using spectrofluorometers, often with an integrating sphere for absolute measurements or relative to a known standard.

| Photophysical Parameter | General Expected Value/Range for DHBCs |

| Absorption Maxima (λₐₑₛ) | ~260 nm and ~370 nm nist.gov |

| Emission Maximum (λₑₘ) | ~390 - 410 nm acs.org |

| Fluorescence Quantum Yield (Φf) | Generally low (< 10%) acs.org |

X-ray Crystallography for Solid-State Molecular Architecture (if applicable)

Should a suitable single crystal of this compound be obtained, single-crystal X-ray diffraction would provide the ultimate proof of its molecular structure. This technique would yield precise data on bond lengths, bond angles, and the three-dimensional arrangement of the atoms in the crystal lattice. It would confirm the relative stereochemistry at the C4 position and reveal details about intermolecular interactions, such as hydrogen bonding involving the indole N-H group, which dictate the crystal packing. To date, a crystal structure for this specific compound has not been reported in the public domain.

Chemical Reactivity and Derivatization Strategies for 4 Phenyl 4,9 Dihydro 3h Beta Carboline

Regioselective Functionalization of the Pyridoindole Core

The pyridoindole core of 4-phenyl-4,9-dihydro-3H-beta-carboline offers multiple sites for functionalization, with the nitrogen atoms at positions N2 and N9 being the most common targets for substitution.

N-Substitution Reactions (e.g., at N9, N2)

The nitrogen atoms of the dihydro-β-carboline skeleton are nucleophilic and readily undergo substitution reactions. The N2 nitrogen of the piperidine (B6355638) ring and the N9 nitrogen of the indole (B1671886) ring can be selectively functionalized, typically through alkylation or acylation, to introduce a variety of substituents.

N-acylation at the N2 position is a common strategy. For instance, reacting 1-phenyl-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole, a closely related precursor, with acetyl bromide or other acid halides in the presence of a base like triethylamine (B128534) (NEt₃) yields the corresponding N2-acetyl derivative. nih.gov This general procedure allows for the introduction of various acyl groups. nih.gov Similarly, N-alkylation at the N2 position can be achieved by treatment with alkyl halides, such as benzyl (B1604629) chloride, to yield compounds like 2-benzyl-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole. nih.gov

The indole N9 nitrogen is also a key site for derivatization. It is often protected with groups like a tosyl (p-toluenesulfonyl) group, which can influence the reactivity of the entire ring system. researchgate.net The introduction of an ethyl group at the N-9 position has also been reported as a strategy to modulate molecular properties. nih.gov These substitutions are crucial for structure-activity relationship studies and for creating hybrid molecules.

Table 1: Examples of N-Substitution Reactions on the β-Carboline Core

| Position | Reaction Type | Reagents | Product Type |

|---|---|---|---|

| N2 | Acylation | Acid Halide (e.g., Acetyl Bromide), NEt₃ | N-Acyl-β-carboline nih.gov |

| N2 | Alkylation | Alkyl Halide (e.g., Benzyl Chloride), NEt₃ | N-Alkyl-β-carboline nih.gov |

| N9 | Sulfonylation | Tosyl Chloride | N-Tosyl-β-carboline researchgate.net |

Aryl and Heteroaryl Substitutions on the Phenyl Ring and Carboline Core

Introducing aryl and heteroaryl groups onto the β-carboline framework is a primary strategy for creating structural diversity. While the title compound already possesses a phenyl group at C4, further arylations typically target the C1 and C3 positions of the carboline core. These substitutions are often accomplished during the synthesis of the β-carboline skeleton itself, for example, through aza-Diels-Alder reactions or other cyclization strategies that incorporate substituted components from the start. nih.gov

Research has focused on synthesizing 1,3-diaryl-β-carbolines and their dihydro analogs. nih.gov These methods allow for the incorporation of a range of aromatic groups, including those with electron-donating (e.g., 4-methoxyphenyl) or electron-withdrawing (e.g., 4-cyanophenyl) substituents, at the C1 and C3 positions. nih.gov Most synthetic reports describe β-carbolines that are arylated exclusively at either the C1 or C3 position. nih.gov

While modern cross-coupling reactions like the Suzuki-Miyaura and Buchwald-Hartwig reactions are powerful tools for C-C and C-N bond formation in heterocyclic chemistry, their specific application to an already-formed this compound core is not extensively detailed in the provided search results. mdpi.com The synthesis of these derivatives generally relies on building the core with the desired aryl groups already in place.

Introduction of Diverse Functional Groups (e.g., Amide, Oxadiazole)

A variety of functional groups can be introduced onto the β-carboline scaffold to create derivatives with diverse chemical properties. Amide functionalities are commonly incorporated. This can be achieved by creating a β-carboline-3-carboxylic acid intermediate, which can then be coupled with various amines. nih.gov The carboxylic acid itself is typically generated through oxidation of a suitable precursor. The acid can be converted to an acid chloride using reagents like thionyl chloride, which then readily reacts with amines to form the desired amide. nih.gov

The introduction of a cyano group, for instance at the C3 position via an aryl substituent like 4-cyanophenyl, provides a versatile chemical handle. nih.gov A nitrile can be hydrolyzed to a carboxylic acid or an amide, or it can participate in cycloaddition reactions to form heterocyclic rings like tetrazoles, which are structurally related to oxadiazoles. While the direct synthesis of oxadiazole derivatives from this compound is not explicitly described, the presence of precursors like carbohydrazide (B1668358) moieties at C3 has been noted, which are standard starting materials for oxadiazole synthesis. nih.gov

Oxidation and Reduction Pathways of the Dihydro-β-Carboline Ring System

The partially saturated C-ring of this compound is a key site of reactivity, with oxidation to the fully aromatic β-carboline being a common and important transformation. researchgate.netrsc.org This aromatization step is often the final stage in the synthesis of many β-carboline alkaloids and their analogs. researchgate.net

A variety of oxidizing agents can be employed to effect this dehydrogenation. Potassium permanganate (B83412) (KMnO₄) has been used to oxidize tetrahydro-β-carboline precursors to their fully aromatic counterparts. nih.gov The oxidation can sometimes be controlled to proceed stepwise, from a tetrahydro-β-carboline to a dihydro-β-carboline, and then to the aromatic β-carboline. mdpi.com

Another oxidation pathway involves the N2 nitrogen of the C-ring. Treatment of 3-substituted β-carbolines with reagents like meta-chloroperoxybenzoic acid (m-CPBA) can lead to the formation of a β-carboline N-oxide, which can then undergo rearrangement to yield β-carbolin-1-one derivatives.

Reduction of the imine bond within the dihydro-β-carboline ring to yield the corresponding tetrahydro-β-carboline is also a feasible transformation, typically achieved through catalytic hydrogenation or with reducing agents like sodium borohydride, although the literature reviewed focuses more heavily on oxidative pathways.

Transformations Involving the Phenyl Substituent

The direct chemical transformation of the phenyl ring at the C4 position of an existing this compound is not a widely reported derivatization strategy in the reviewed literature. Instead, functionalized analogs are typically synthesized by incorporating a pre-substituted phenyl group during the initial construction of the β-carboline skeleton. rsc.org For example, the Pictet-Spengler reaction can be carried out using substituted benzaldehydes to introduce phenyl rings with desired functional groups from the outset. researchgate.netnih.gov

This synthetic approach, which builds complexity early, is generally preferred over late-stage functionalization of the C4-phenyl ring. Such late-stage reactions, like electrophilic aromatic substitution (e.g., nitration, halogenation), would require careful consideration of the directing effects of the bulky dihydro-β-carboline substituent and potential competing reactions at the electron-rich indole ring.

Synthesis of β-Carboline Hybrids and Conjugates

A prominent derivatization strategy involves the synthesis of molecular hybrids and conjugates, where the 4-phenyl-β-carboline scaffold is linked to another pharmacologically active molecule. mdpi.com This approach aims to create multifunctional molecules with potentially novel or enhanced biological activities.

Several classes of β-carboline hybrids have been developed:

β-Carboline-Podophyllotoxin Hybrids: These are typically synthesized via amide bond formation, coupling a β-carboline-carboxylic acid derivative with an amine-functionalized podophyllotoxin (B1678966) analog. mdpi.com

β-Carboline-Pyridine Hybrids: The synthesis can involve a Kröhnke reaction. A β-carboline aldehyde is first converted to a chalcone (B49325) derivative, which then reacts with ammonium (B1175870) acetate (B1210297) to form the pyridine (B92270) ring. mdpi.com

β-Carboline-Coumarin Hybrids: These have been prepared through multi-step sequences that often begin with a Pictet-Spengler cyclization to form the β-carboline core, which is later coupled to a coumarin (B35378) moiety. mdpi.com

β-Carboline-Dithiocarbamate Hybrids: These conjugates are synthesized by reacting a β-carboline amine with carbon disulfide and an alkyl halide. mdpi.com

In many of these hybrid structures, the phenyl ring itself can act as a linker between the β-carboline core and the other heterocyclic system. researchgate.netnih.gov

Table 2: Examples of β-Carboline Hybrids and Conjugates

| Hybrid/Conjugate Class | Linking Chemistry Example | Reference |

|---|---|---|

| Podophyllotoxin | Amide coupling | mdpi.com |

| Pyridine | Kröhnke reaction of chalcone intermediate | mdpi.com |

| Coumarin | Multi-step synthesis involving Pictet-Spengler | mdpi.com |

| Dithiocarbamate | Reaction of amine with CS₂ and alkyl halide | mdpi.com |

Dimerization Approaches

The synthesis of dimeric beta-carboline derivatives has been explored as a strategy to potentially enhance cytotoxic activity against cancer cell lines. One notable approach involves the creation of bis-3,4-dihydro-beta-carboline derivatives. In this method, two beta-carboline units are linked at their respective C-1 positions through a flexible polymethylene spacer. nih.gov

The general synthetic pathway commences with the preparation of bistryptamine amides. These amides are then subjected to a Bischler-Napieralski-type cyclization reaction to construct the two 3,4-dihydro-beta-carboline ring systems, interconnected by the polymethylene chain. nih.gov This strategy allows for the systematic variation of the linker length to investigate its impact on the biological properties of the resulting dimers.

| Linker Type | Dimer Structure Example | Reference |

| Polymethylene | Bis-3,4-dihydro-beta-carboline | nih.gov |

Table 1: Example of a Dimerization Approach for Beta-Carboline Scaffolds

Investigation of Biological Activities and Mechanistic Pathways Non Clinical Focus

In Vitro and Ex Vivo Modulatory Effects on Cellular Systems

The study of 4-Phenyl-4,9-dihydro-3H-beta-carboline in laboratory settings has uncovered its potential to influence cellular behavior, particularly in the context of cell proliferation and microbial growth. These effects are attributed to its interaction with fundamental cellular processes and pathways.

Anti-Proliferative and Cytotoxic Activities in Non-Human Cell Lines

Research has demonstrated that the broader class of β-carboline derivatives, including those with structural similarities to this compound, possess notable anti-proliferative and cytotoxic properties against various cancer cell lines. While specific data on non-human cell lines for this exact compound is limited, the activities of related β-carboline structures provide a basis for understanding its potential mechanisms. For instance, harmine (B1663883), a naturally occurring β-carboline alkaloid, has shown significant cytotoxicity in several human tumor cell lines. achemblock.com Synthetic derivatives have also been developed to enhance these effects. nih.gov

The induction of cell cycle arrest is a key mechanism by which anti-proliferative agents inhibit tumor growth. Certain tetrahydro-β-carboline derivatives have been shown to induce cell growth arrest at the G2 phase of the cell cycle. nih.govsigmaaldrich.com This is achieved through pathways involving key cell cycle regulators. For example, the compound 6-Chloro-9-(3-(4-chlorophenoxy)propyl)-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole TFA was found to induce cell growth arrest in Cryptococcus neoformans at the G2 phase through the Cdc25c/CDK1/cyclin B pathway. nih.govsigmaaldrich.com Another study on the proteasome inhibitor PS-341, which has a different structure but a related mechanism of inducing apoptosis, also showed cell cycle arrest at the G2-M phase. sigmaaldrich.com

Apoptosis, or programmed cell death, is a critical process for removing damaged or cancerous cells. Several β-carboline derivatives have been found to induce apoptosis in cancer cells. For example, a synthetic β-carboline derivative, DH332, was shown to induce apoptosis in B lymphoma cell lines by activating the caspase signaling pathway. nih.govbldpharm.com Specifically, treatment with DH332 led to the up-regulation of the activated forms of caspase-3 and caspase-8. nih.gov Similarly, (3S)-1,2,3,4-tetrahydro-β-carboline-3-carboxylic acid, isolated from Cichorium endivia L., induced apoptosis in human colorectal cancer cells, which was associated with the activation of caspase-3, caspase-8, and caspase-9. bldpharm.com

The modulation of key enzymes involved in cancer progression is another important aspect of the anti-cancer activity of β-carbolines. Some β-carboline compounds have been identified as inhibitors of DNA topoisomerases. nih.gov For instance, the γ-carbolines Trp-P-1 and Trp-P-2 were found to inhibit topoisomerase I activity. nih.gov As mentioned earlier, certain tetrahydro-β-carboline derivatives can influence cyclin-dependent kinases (CDKs) as part of their mechanism for inducing cell cycle arrest. nih.govsigmaaldrich.com

Antimicrobial Efficacy (Antibacterial, Antifungal, Antihelminthic)

The β-carboline scaffold is present in numerous compounds that exhibit a broad spectrum of antimicrobial activities. Derivatives of this structure have been synthesized and tested against various pathogens.

A significant body of research points to the antifungal properties of β-carboline derivatives. nih.govnih.govvwr.com For instance, a series of N-substituted tetrahydro-β-carbolines were synthesized and showed activity against several plant pathogenic fungi, including Bipolaris oryzae, Curvularia lunata, Fusarium semitectum, and Fusarium fujikuroi. nih.gov The synthetic β-carboline 8-nitroharmane has demonstrated significant inhibitory activity against the pathogenic yeast Cryptococcus neoformans. nih.gov

The mechanism of antifungal action for some of these derivatives involves the disruption of the fungal cell membrane. A tetrahydro-β-carboline with an eight-carbon linear chain at the C1 position showed in vitro antifungal activity against Candida glabrata by causing disruption of the cell membrane, leading to increased asymmetry and decomposition of the cell surface. nih.gov

Enzyme Inhibition Studies (e.g., MAO-A, Acetylcholinesterase)

The β-carboline scaffold is recognized for its potent inhibitory effects on various enzymes, notably monoamine oxidase A (MAO-A) and acetylcholinesterase (AChE).

Studies have shown that β-carbolines are effective reversible and selective competitive inhibitors of MAO-A. nih.gov The potency of inhibition is often influenced by substitutions on the carboline ring, with 1-methyl and 7-methoxy groups generally enhancing the inhibitory effect. nih.gov For instance, harmine, which possesses these features, is a powerful MAO-A inhibitor with a reported Ki value as low as 5 nM. nih.gov Computational studies suggest that a methyl group at the C1 position is a critical feature for selectivity towards MAO-A over the MAO-B isoform. nih.gov While specific kinetic data for 1-phenyl substituted dihydro-β-carbolines were not found, the established activity of the core structure suggests this class of compounds warrants investigation as MAO-A inhibitors.

In the context of acetylcholinesterase inhibition, which is a key target in Alzheimer's disease research, tetrahydro-β-carboline derivatives have demonstrated significant activity. nih.gov A study on a novel series of deoxyvasicinone-tetrahydro-β-carboline hybrids identified compounds with exceptional inhibitory potency against human AChE, with IC50 values in the nanomolar range. nih.gov More specifically, a 1-phenyl substituted tetrahydro-β-carboline derivative, 2-benzoyl-6-methoxy-9-methyl-1-phenyl-1,2,3,4-tetrahydro-β-carboline, was evaluated for its in vitro AChE inhibitory activity and showed potential with a micromolar IC50 value. um.edu.my

Table 1: Acetylcholinesterase (AChE) Inhibition by 1-Phenyl-Tetrahydro-β-Carboline Analogs| Compound | AChE Inhibitory Activity (IC50) | Source |

|---|---|---|

| 2-benzoyl-6-methoxy-9-methyl-1-phenyl-1,2,3,4-tetrahydro-β-carboline | 26.52 ± 0.79 μM | um.edu.my |

| Deoxyvasicinone-tetrahydro-β-carboline hybrid (8b) | 0.93 nM (human AChE) | nih.gov |

| Deoxyvasicinone-tetrahydro-β-carboline hybrid (8d) | 1.08 nM (human AChE) | nih.gov |

In Vivo Animal Model Studies (Non-Human Specific)

Antiplasmodial Activity in Murine Malaria Models

The β-carboline structure is a recognized scaffold in the development of antimalarial agents. nih.gov While in vivo studies specifically on this compound are not detailed in the available literature, research on closely related 1-phenyl-substituted-β-carboline derivatives has shown significant antiplasmodial activity. Gellis et al. reported that semisynthetic β-carboline derivatives with a phenyl substitution at the 1-position were active against the W2 multidrug-resistant strain of P. falciparum. nih.gov

In vivo studies using murine malaria models (Plasmodium berghei) have demonstrated the potential of the β-carboline class. For example, derivatives such as (1R,3S)-methyl 1-(benzo[d] nih.govnih.govdioxol-5-yl)-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole-3-carboxylate (Compound 9a) have been evaluated in mice, showing considerable chemotherapeutic activity. nih.govacs.org In monotherapy, this compound exhibited an ED50 of 27.74 mg/kg and significantly increased the mean survival time of the treated mice. nih.gov Combination therapy of this compound with artesunate (B1665782) resulted in nearly complete chemosuppression and parasite clearance, indicating the potential of β-carbolines to serve as effective partners for existing antimalarial drugs. nih.gov These findings in murine models underscore the promise of the 1-phenyl-β-carboline subclass as candidates for further antimalarial drug development. nih.govacs.org

Neuroactive Properties in Animal Models (e.g., Tremor Induction and Suppression)

β-carboline alkaloids are well-documented for their potent neuroactive properties, particularly their ability to induce tremor in animal models. nih.gov Compounds such as harmaline (B1672942) and harmine are classic tremorigenic agents used to establish experimental models of essential tremor in a variety of laboratory animals, including mice, rats, and monkeys. nih.govmdpi.com

The administration of these β-carbolines produces a dose-dependent, high-frequency (8–16 Hz) action tremor involving axial and appendicular muscles. nih.gov This effect is understood to be centrally mediated, originating from rhythmic burst-firing activity in the inferior olivary nucleus, which is then transmitted through climbing fibers to the cerebellum and onward to spinal cord motoneurons. nih.gov The structural similarity between β-carbolines and known neurotoxins like 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (B15802) (MPTP) has prompted investigations into their neurotoxic potential. nih.gov While the acute administration of these alkaloids reliably produces a tremor that models essential tremor, the specific neuroactive profile, including tremorogenic or suppressive effects, of this compound has not been specifically detailed in the reviewed literature. However, the pronounced tremor-inducing effect is considered a characteristic feature of this chemical class. nih.gov

Insecticidal Activity in Pest Models

Research into the biological activities of β-carboline derivatives has extended to their potential use as pesticides. A study investigating a series of 1,3-substituted β-carboline derivatives revealed significant insecticidal properties for compounds containing a 1-phenyl substituent. nih.gov

Specifically, 1-phenyl-1,2,3,4-tetrahydro-β-carboline-3-carboxylic acid demonstrated potent activity against the 4th instar larvae of mosquitos (Culex pipiens quinquefasciatus) and the mustard aphid (Lipaphis erysimi). nih.gov The compound exhibited strong, dose-dependent lethality in these pest models, indicating its potential for development as a biorational insecticide. nih.gov

Table 2: Insecticidal Activity of 1-Phenyl-1,2,3,4-tetrahydro-β-carboline-3-carboxylic acid| Pest Model | Parameter | Value (mg/L) | Source |

|---|---|---|---|

| Culex pipiens quinquefasciatus (Mosquito Larvae) | LC50 | 20.82 | nih.gov |

| LC90 | 88.29 | nih.gov | |

| Lipaphis erysimi (Mustard Aphid) - 48h treatment | LC50 | 53.16 | nih.gov |

| LC90 | 240.10 | nih.gov |

Structure-Activity Relationship (SAR) Studies for this compound Derivatives

Structure-Activity Relationship (SAR) studies are crucial for understanding how the chemical structure of a compound influences its biological activity, guiding the design of new, more potent derivatives. For the β-carboline scaffold, SAR studies have revealed that modifications at various positions on the tricyclic core can dramatically alter the biological profile. researchgate.net

Substitutions at the C1, C3, and N9 positions of the β-carboline nucleus are critical determinants of biological activity. nih.govmdpi.comnih.govmdpi.com

C1 Position: The introduction of substituents at the C1 position has been a common strategy to enhance activity. For instance, in a series of tetrahydro-β-carboline (THβC) derivatives tested for antifungal properties, those with aromatic substituents at C1 showed moderate activity. nih.govmdpi.com However, another study found that a racemic mixture of a phenyl substituent at C1 was not favorable for fungicidal activity when compared to N-substituted analogs without a C1 substituent. nih.gov In a different context, C1-substituted acylhydrazone β-carboline analogues were synthesized and tested as antifungal candidates, with some compounds showing promising, broad-spectrum activity. mdpi.com The nature of the C1 substituent is key; for example, C1-C3 substituted THβC derivatives have been reported to possess potent antimalarial activity. nih.gov

C3 Position: The C3 position is another key site for modification. In studies on α-carbolines, which are structural isomers of β-carbolines, introducing a COOCH3 or CH2OH group at position-3 was found to be crucial for maximizing cytotoxic activity against cancer cells. nih.gov For THβCs, 1,3-disubstituted derivatives are considered synthetically and biologically interesting analogs. mdpi.com

N9 Position: The nitrogen at position 9 of the indole (B1671886) ring is also a target for substitution. In α-carboline derivatives, adding a substituted benzyl (B1604629) group at the N9 position was essential for high cytotoxicity, whereas N9-unsubstituted compounds were nearly inactive. nih.gov Similarly, a computational study on N9-substituted harmine (an aromatic β-carboline) derivatives investigated the structural factors influencing cytotoxic activity. researchgate.net

The table below summarizes the influence of substitution patterns on the biological activities of β-carboline derivatives.

Table 1: Impact of Substitutions on β-Carboline Derivative Activity

| Position | Substituent Type | Observed Biological Effect | Reference(s) |

|---|---|---|---|

| C1 | Aromatic groups | Moderate antifungal activity. nih.govmdpi.com | nih.govmdpi.com |

| Phenyl (racemic) | Less favorable for fungicidal activity compared to certain N-substituted analogs. nih.gov | nih.gov | |

| Acylhydrazone | Potent and broad-spectrum antifungal activity. mdpi.com | mdpi.com | |

| C3 | COOCH3 or CH2OH (in α-carbolines) | Crucial for maximal cytotoxic activity. nih.gov | nih.gov |

| N9 | Substituted Benzyl (in α-carbolines) | Essential for high cytotoxic activity; unsubstituted analogs were inactive. nih.gov | nih.gov |

| N2 | Octyl chain | Potent antifungal activity against Bipolaris oryzae. nih.govmdpi.com | nih.govmdpi.com |

| Aromatic acyl groups & alkyl chains | Broad-spectrum antifungal activity. mdpi.com | mdpi.com |

Stereochemistry plays a pivotal role in the biological activity of chiral β-carboline derivatives. The spatial arrangement of substituents can significantly affect how a molecule interacts with its biological target.

In the development of new antimalarials based on a tetrahydro-β-carboline core, SAR studies led to the discovery of a compound with a (R)-methyl group on an oxyacetyl linker that showed potent inhibition of parasite growth. nih.gov Molecular modeling studies suggested that this specific (R)-configuration forces the molecule to adopt a particular conformation considered to be the active form. nih.gov This highlights that a specific stereoisomer can have significantly higher potency. Similarly, in silico simulations of a promising antimalarial THβC derivative, compound (1S,3R)-7, were conducted to understand its interactions with essential parasite enzymes, underscoring the importance of stereochemistry in defining the binding mode. nih.gov

The degree of saturation in the C-ring of the β-carboline skeleton is a fundamental structural feature that differentiates the biological activities of these alkaloids. nih.govnih.gov

Aromatic β-Carbolines (e.g., Harmine): These fully unsaturated compounds are known to be potent inhibitors of certain enzymes. For example, harmine was identified as a moderately potent inhibitor of haspin kinase. nih.gov Their planar structure allows them to intercalate with DNA and interact with flat binding sites in proteins.

Dihydro-β-Carbolines (DHβCs): These intermediates are often formed during the synthesis of THβCs. researchgate.net For instance, the Bischler-Napieralski cyclization method first produces a DHβC, which is subsequently reduced to the corresponding THβC. researchgate.net While less studied than their tetrahydro counterparts, their unique conformational flexibility may offer different interaction profiles with biological targets.

Tetrahydro-β-Carbolines (THβCs): This class is the most extensively studied for therapeutic applications. The THβC scaffold is considered a "privileged structure" in medicinal chemistry, found in numerous drug candidates with activities including antimalarial, antifungal, and anticancer effects. nih.govnih.govnih.gov The flexible piperidine (B6355638) ring in THβCs allows for a wider range of conformations compared to the rigid aromatic β-carbolines, enabling interactions with a broader array of three-dimensional protein binding pockets. researchgate.net For example, a series of THβCs with an N-octyl substitution showed potent antifungal activity, a profile strongly linked to the saturated C-ring structure. nih.govmdpi.com

Molecular Mechanistic Investigations

Understanding the molecular mechanisms of a compound is essential for its development as a therapeutic agent. This involves identifying its direct molecular targets and the subsequent cellular signaling pathways it modulates.

Research has identified several specific molecular targets for β-carboline derivatives. While direct targets for this compound are not extensively documented, studies on related analogs provide significant insights.

High-throughput screening identified the aromatic β-carbolines harmine and harmol (B1672944) as inhibitors of haspin kinase , a serine/threonine kinase involved in mitosis, making it a potential cancer target. nih.gov Further molecular docking studies on THβC derivatives have explored their potential to inhibit various enzymes essential for the survival of the malaria parasite, Plasmodium falciparum. These targets include phosphoethanolamine methyltransferase (PMT) , falcipain-2 (FP2) , falcipain-3 (FP3) , lactate dehydrogenase (LDH) , and malate dehydrogenase (MDH) . nih.gov Additionally, SAR studies have been conducted to understand the interaction between β-carboline derivatives and PLK1 kinase , another target relevant to cancer. researchgate.net

Table 2: Identified Molecular Targets for β-Carboline Derivatives

| Compound Class | Identified Molecular Target | Associated Disease/Process | Reference(s) |

|---|---|---|---|

| Aromatic β-Carboline (Harmine) | Haspin Kinase | Cancer (Mitosis Regulation) | nih.gov |

| Aromatic β-Carboline (Harmine) | DYRK2 Kinase | Cancer | nih.gov |

| Tetrahydro-β-carboline | P. falciparum enzymes (PMT, FP2, FP3, LDH, MDH) | Malaria | nih.gov |

| β-Carboline Derivatives | PLK1 Kinase | Cancer | researchgate.net |

Beyond identifying direct targets, research has begun to unravel the downstream signaling pathways affected by β-carboline compounds. Mechanistic studies on a novel 3,9-substituted α-carboline derivative, a structural analog, revealed that its cytotoxic effects are mediated through the induction of apoptosis. nih.gov This compound was shown to activate both the death receptor-dependent and mitochondria-dependent apoptotic signaling pathways . nih.gov Furthermore, the compound was found to induce cell cycle arrest at the G2/M phase in colon cancer cells. nih.gov

The inhibition of haspin kinase by harmine derivatives directly impacts a critical mitotic pathway. nih.gov Haspin kinase phosphorylates histone H3 at threonine 3 (H3T3), a key event for ensuring proper chromosome alignment and segregation during mitosis. nih.gov By inhibiting this target, the compounds disrupt this signaling cascade, leading to mitotic defects and potentially cell death in proliferating cancer cells.

Computational Chemistry and in Silico Approaches

Molecular Docking and Ligand-Protein Interaction Analysis

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is instrumental in identifying potential biological targets for 4-Phenyl-4,9-dihydro-3H-beta-carboline and understanding the molecular basis of its activity.

Research on related β-carboline structures has demonstrated their potential to interact with a variety of protein targets. For instance, docking studies on novel N-substituted β-carboline analogs have been performed to evaluate their anticancer potential by predicting their interaction with enzymes like cyclin-dependent kinase 2 (CDK2). mdpi.com The results from such studies indicate that the binding modes of these compounds are often similar to those of co-crystallized ligands, suggesting a similar mechanism of action. mdpi.com

Furthermore, computational studies have explored the interaction of β-carboline derivatives with monoamine oxidase A (MAO-A), a key enzyme in the degradation of neurotransmitters. nih.gov These in silico analyses, combining molecular docking with structure-based pharmacophores, help to elucidate the geometric and energetic aspects of the ligand-protein binding. nih.gov Similarly, docking studies on N-substituted tetrahydro-β-carboline derivatives have been used to investigate their potential as ligands for μ-opioid receptors, highlighting key interactions within the receptor's binding pocket. nih.gov For other analogs, docking into the active site of phosphodiesterase-4 (PDE4) has revealed crucial interactions, guiding the design of more potent and selective inhibitors. researchgate.net

While specific docking studies on this compound are not extensively detailed in publicly available literature, the established affinity of the β-carboline scaffold for various receptors and enzymes suggests its potential for a wide range of therapeutic applications. The phenyl substituent at the 4-position is expected to significantly influence the binding affinity and selectivity for different targets.

Table 1: Examples of Protein Targets for β-Carboline Derivatives Investigated by Molecular Docking

| Protein Target | Therapeutic Area | Key Findings from Docking Studies |

| Cyclin-Dependent Kinase 2 (CDK2) | Anticancer | Similar binding modes to co-crystallized ligands, indicating potential for cell cycle inhibition. mdpi.com |

| Monoamine Oxidase A (MAO-A) | Neurodegenerative Disorders, Depression | Elucidation of binding geometry and key interactions within the active site. nih.gov |

| μ-Opioid Receptors | Pain Management | Identification of key residues for ligand binding and receptor activation/inhibition. nih.gov |

| Phosphodiesterase-4 (PDE4) | Inflammatory Diseases | Preferential anchoring within the active site through specific molecular interactions. researchgate.net |

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that relate the chemical structure of a compound to its biological activity. These models are valuable tools in drug discovery for predicting the activity of novel compounds and for optimizing lead structures.

For the β-carboline class of compounds, QSAR studies have been successfully employed to develop models for various biological activities, including anticancer effects. derpharmachemica.com In one such study, QSAR models were developed for a series of β-carboline compounds with activity against esophageal cancer cells. derpharmachemica.com These models utilized quantum chemical descriptors to correlate the molecular structures with their measured IC50 values. derpharmachemica.com

While a specific QSAR model for this compound has not been detailed, the principles of QSAR are highly applicable. By synthesizing and testing a series of analogs with variations in the phenyl ring or other parts of the molecule, a predictive QSAR model could be constructed. Such a model would be invaluable for guiding the synthesis of new derivatives with enhanced potency and selectivity.

Table 2: Descriptors Commonly Used in QSAR Studies of β-Carbolines

| Descriptor Type | Examples | Relevance |

| Electronic | HOMO-LUMO gap, Dipole moment, Partial charges | Describes the electronic aspects of the molecule, influencing electrostatic interactions and reactivity. derpharmachemica.com |

| Steric | Molecular weight, Molar refractivity, van der Waals volume | Relates to the size and shape of the molecule, affecting how it fits into a binding site. nih.gov |

| Hydrophobic | LogP, Partition coefficient (π) | Quantifies the hydrophobicity of the molecule, which is crucial for membrane permeability and binding to hydrophobic pockets. nih.gov |

| Topological | Connectivity indices, Shape indices | Describes the atomic connectivity and overall shape of the molecule. |

ADME Prediction (Absorption, Distribution, Metabolism, Excretion)

In silico prediction of Absorption, Distribution, Metabolism, and Excretion (ADME) properties is a critical component of modern drug discovery, allowing for the early identification of compounds with favorable pharmacokinetic profiles.

Computational tools are frequently used to predict the ADME properties of novel β-carboline derivatives. mdpi.com These predictions help to assess the drug-likeness of the compounds and to identify potential liabilities before significant resources are invested in their development. mdpi.com For example, in silico ADME studies on N-substituted tetrahydro-β-carbolines have been conducted to evaluate their potential as drug candidates. nih.gov

The predicted ADME properties for this compound would be influenced by its specific physicochemical characteristics, such as its molecular weight, lipophilicity (LogP), and hydrogen bonding capacity. These parameters can be readily calculated using various computational software programs.

Table 3: Key ADME Parameters and Their Significance

| Parameter | Significance |

| Absorption | Predicts the extent to which a compound is absorbed from the gastrointestinal tract into the bloodstream. Key factors include intestinal absorption and cell permeability. |

| Distribution | Describes how a compound is distributed throughout the body's tissues and fluids. Important parameters include plasma protein binding and blood-brain barrier penetration. |

| Metabolism | Predicts the metabolic fate of a compound, including its potential to be metabolized by cytochrome P450 enzymes. This influences the compound's half-life and potential for drug-drug interactions. |

| Excretion | Forecasts the primary routes by which the compound and its metabolites are eliminated from the body, typically via the kidneys or liver. |

Molecular Dynamics Simulations to Understand Binding Affinity and Conformational Dynamics

Molecular dynamics (MD) simulations provide a dynamic view of ligand-protein interactions, offering insights that are not available from static docking poses. These simulations can be used to assess the stability of a ligand in a binding site, to observe conformational changes in the protein and ligand upon binding, and to calculate binding free energies.

MD simulations have been effectively applied to study the interaction of β-carboline derivatives with their biological targets. For instance, MD simulations have been used to investigate the binding of β-carbolines to MAO-A, revealing the stability of the binding modes and providing a more dynamic understanding of the key interactions. nih.gov In another study, MD simulations were performed on N-substituted tetrahydro-β-carbolines in complex with the μ-opioid receptor to assess the stability of the ligand-receptor complex over time. nih.gov

For this compound, MD simulations could be employed to:

Validate the binding poses obtained from molecular docking.

Investigate the conformational flexibility of the phenyl group within the binding pocket.

Calculate the binding free energy to provide a more accurate prediction of binding affinity.

Observe the role of water molecules in mediating ligand-protein interactions.

The stability of the system during an MD simulation is often assessed by monitoring the root-mean-square deviation (RMSD) of the protein backbone and the ligand over time. nih.gov A stable RMSD suggests that the system has reached equilibrium and that the observed interactions are representative of the bound state. nih.gov

Quantum Chemical Calculations for Electronic Properties and Reactivity Prediction

Quantum chemical calculations, such as those based on Density Functional Theory (DFT), are used to investigate the electronic properties and reactivity of molecules. These methods provide a detailed understanding of a molecule's electronic structure, which governs its chemical behavior.

DFT calculations have been utilized in the study of β-carbolines. For example, a computational study on the synthesis of 1-phenyl-3,4-dihydro-β-carboline employed DFT to investigate the reaction mechanism of the Bischler-Napieralski reaction. researchgate.net Such calculations can provide insights into the transition states and intermediates of a reaction, helping to optimize reaction conditions.

Furthermore, quantum chemical descriptors, such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), can be calculated and used in QSAR models to predict biological activity. derpharmachemica.com These descriptors provide information about a molecule's ability to donate or accept electrons, which is crucial for many biological interactions.

For this compound, quantum chemical calculations could be used to:

Determine the distribution of electron density and the electrostatic potential.

Calculate the HOMO-LUMO energy gap to predict its chemical reactivity.

Investigate the preferred conformations of the molecule in the gas phase or in solution.

Predict its spectroscopic properties, such as its NMR and IR spectra.

Future Research Directions and Translational Perspectives Pre Clinical

Design and Synthesis of Next-Generation Analogues with Optimized Profiles

The development of novel analogs of 4-Phenyl-4,9-dihydro-3H-beta-carboline with enhanced potency and selectivity is a key area for future research. Building on established synthetic strategies for the β-carboline core, such as the Pictet-Spengler and Bischler-Napieralski reactions, medicinal chemists can explore a variety of structural modifications. nih.govresearchgate.net

A primary focus will be the derivatization at various positions of the β-carboline scaffold. For instance, the synthesis of C1-alkylated and C1-arylated tetrahydro-β-carboline derivatives has been shown to be a viable strategy for generating compounds with potent antifungal activity. nih.gov The classic Pictet-Spengler reaction, which involves the condensation of tryptamine (B22526) with an appropriate aldehyde, is a versatile method for introducing diversity at the C1 position. nih.gov In the context of this compound, this would involve the use of phenylacetaldehyde (B1677652) or a related phenyl-containing carbonyl compound.

Furthermore, substitutions on the phenyl ring of the 4-phenyl moiety can be explored to modulate the electronic and steric properties of the molecule, which can in turn influence its biological activity. The introduction of electron-donating or electron-withdrawing groups, as well as heterocyclic rings, can lead to analogs with optimized pharmacological profiles. For example, a series of β-carboline hybrids linked to other heterocycles via a phenyl ring has been synthesized and shown to possess anticancer activity. researchgate.net

The development of bivalent β-carboline derivatives, where two β-carboline units are connected by a linker, represents another promising avenue. analis.com.my Such dimers have demonstrated significantly enhanced bioactivity compared to their monomeric counterparts, potentially due to improved DNA binding affinity. analis.com.my

| Analog Design Strategy | Rationale | Potential Outcome |

| C1-Alkylation/Arylation | Introduce diverse substituents at the C1 position. | Enhanced antifungal or anticancer activity. nih.gov |

| Phenyl Ring Substitution | Modulate electronic and steric properties. | Optimized pharmacological profile and target selectivity. |

| Heterocyclic Hybridization | Combine β-carboline with other bioactive heterocycles. | Synergistic or novel biological activities. researchgate.net |

| Bivalent Dimerization | Link two β-carboline units. | Increased binding affinity and potency. analis.com.my |

Exploration of Novel Biological Targets and Therapeutic Applications (Pre-clinical)

The β-carboline scaffold is known to interact with a wide range of biological targets, leading to a diverse pharmacological profile. taylorfrancis.com Future pre-clinical research on this compound and its analogs will aim to identify novel biological targets and explore new therapeutic applications beyond the traditionally recognized activities.

The established biological activities of β-carboline derivatives include anticancer, antifungal, antiviral, antimalarial, and effects on the central nervous system. nih.govnih.govmdpi.com The anticancer potential of β-carbolines is often attributed to mechanisms such as DNA intercalation and inhibition of topoisomerases and various kinases. mdpi.com For example, certain β-carboline derivatives have shown significant cytotoxicity against human tumor cell lines like P-388, KB-16, A-549, and HT-29. nih.gov

In the realm of infectious diseases, C1-alkylated tetrahydro-β-carboline derivatives have demonstrated potent antifungal activity against various Candida and Cryptococcus species. nih.govnih.gov The development of analogs with broad-spectrum antimicrobial activity is a promising area of investigation. Additionally, substituted tetrahydro-β-carbolines have been identified as having potent antiviral activity against the human papillomavirus (HPV). nih.gov

The influence of β-carbolines on the central nervous system is another critical area of research. Some derivatives are known to interact with benzodiazepine (B76468) and serotonin (B10506) receptors, exhibiting anxiolytic, hypnotic, and anticonvulsant properties. taylorfrancis.com Furthermore, compounds like 9-methyl-β-carboline have shown neuroprotective and regenerative potential for dopaminergic neurons, suggesting a possible role in the treatment of Parkinson's disease. nih.gov The interaction of β-carboline derivatives with GABAA receptors expressed in oligodendrocytes has also been shown to promote remyelination, indicating potential applications in demyelinating diseases. frontiersin.org

| Therapeutic Area | Potential Biological Target | Example from Analog Research |

| Oncology | DNA, Topoisomerases, Kinases | A 1-substituted 3,4-dihydro-β-carboline derivative (compound 29) showed potent activity against several human tumor cell lines. nih.gov |

| Infectious Diseases | Fungal cell wall/membrane, Viral proteins | A C1-alkylated tetrahydro-β-carboline (compound 12c) exhibited potent antifungal activity against C. glabrata and C. kefyr. nih.gov |

| Neurology | GABAA receptors, Dopaminergic neurons | 9-methyl-β-carboline demonstrated protective and regenerative effects on dopaminergic neurons. nih.gov |

Advanced Mechanistic Investigations Using Multi-Omics Approaches

To gain a deeper understanding of the mechanisms of action of this compound and its analogs, future research will increasingly rely on advanced multi-omics technologies. These approaches, including genomics, transcriptomics, proteomics, and metabolomics, can provide a comprehensive view of the cellular pathways and molecular networks affected by these compounds.

While specific multi-omics studies on this compound are yet to be reported, research on related β-carboline derivatives provides a framework for such investigations. For instance, mechanistic studies on some anticancer β-carbolines have revealed that they can induce apoptosis and cause the accumulation of reactive oxygen species (ROS), leading to cell cycle arrest. nih.govmdpi.com Transcriptomic analysis of cells treated with these compounds could identify the specific genes and signaling pathways involved in these processes.

In the context of antifungal activity, FE-SEM analysis of Candida glabrata cells treated with a C1-alkylated tetrahydro-β-carboline revealed significant cell surface damage, suggesting interference with the cell membrane or wall. nih.gov Proteomic and metabolomic studies could further elucidate the specific proteins and metabolic pathways disrupted by these compounds, leading to a more precise understanding of their antifungal mechanism.

For neurologically active β-carboline analogs, multi-omics approaches can help to unravel their complex effects on the brain. For example, in studies of 9-methyl-β-carboline's effects on dopaminergic neurons, transcriptomics could be used to identify the full spectrum of neurotrophic factors and apoptotic signals modulated by the compound. nih.gov

Development of Robust and Sustainable Synthetic Routes

The development of efficient, cost-effective, and environmentally friendly synthetic methods is crucial for the future of β-carboline research and potential pharmaceutical applications. Traditional methods for β-carboline synthesis can sometimes require harsh reagents and long reaction times. acs.org

Recent advancements have focused on greener synthetic approaches. One notable example is the use of electrochemical conditions in deep eutectic solvents (DESs) for the synthesis of tetrahydro-β-carboline derivatives. acs.org This method offers several advantages, including the elimination of hazardous chemical catalysts and reducing agents, shorter reaction times, and reduced energy consumption. acs.org

Another green chemistry approach involves the use of hydrogen peroxide as an oxidative decarboxylation agent to convert tetrahydro-β-carboline-3-carboxylic acid, derived from L-tryptophan, into the corresponding β-carboline. google.com This method is simple, safe, and provides a high yield of the desired product. google.com

Diversity-oriented synthesis is another powerful strategy for generating libraries of highly substituted tetrahydro-β-carbolines. A four-component approach initiated by Sonogashira coupling has been developed to create multiple new bonds and stereocenters in a one-pot fashion, allowing for the rapid generation of a wide range of analogs for biological screening. researchgate.net

| Synthetic Method | Key Features | Advantages |

| Electrochemical Synthesis in DESs | Use of electron flow as a catalyst in green solvents. | Atom-efficient, reduced waste, shorter reaction times. acs.org |

| Green Oxidative Decarboxylation | Use of hydrogen peroxide as an oxidant. | Safe, environmentally friendly, high yield. google.com |

| Diversity-Oriented Synthesis | Multi-component, one-pot reactions. | Rapid generation of diverse compound libraries. researchgate.net |

Potential as a Lead Compound for Pharmaceutical Discovery (Pre-clinical)

A lead compound in drug discovery is a chemical compound that has pharmacological or biological activity likely to be therapeutically useful, but may still have suboptimal structure that requires modification to fit better to the target. youtube.com The β-carboline scaffold is considered a "privileged structure" in medicinal chemistry, meaning it is capable of binding to multiple biological targets with high affinity. taylorfrancis.com This makes β-carboline derivatives, including this compound, promising candidates for lead compound development.

The diverse biological activities of β-carboline analogs, as discussed in the previous sections, underscore their potential as starting points for drug discovery programs in various therapeutic areas. For instance, the identification of a 1-substituted 3,4-dihydro-β-carboline with potent antitumor activity has positioned it as a potential lead for the development of new anticancer agents. nih.gov

The process of lead generation involves screening compound libraries for "hits"—molecules that show a positive result in a biological assay. youtube.com These hits are then further investigated and optimized to become lead compounds. The development of diverse libraries of this compound analogs through combinatorial and diversity-oriented synthesis will be crucial for identifying high-quality lead compounds. researchgate.net

Once a lead compound is identified, it undergoes a process of lead optimization, where its structure is systematically modified to improve its potency, selectivity, and pharmacokinetic properties. The rich history of structure-activity relationship (SAR) studies on β-carboline derivatives will provide valuable guidance for the optimization of novel lead compounds based on the this compound scaffold. nih.gov

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products